![molecular formula C24H29N3O6S B612270 N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide CAS No. 1542205-83-3](/img/structure/B612270.png)
N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CM-352 is a potent MMP inhibitor, which inhibited fibrinolysis in human whole blood functional assays and was more effective than the current standard of care, tranexamic acid, in the tail-bleeding model using a 30,000 times lower dose. Moreover, CM-352 reduced blood loss during liver hepatectomy. CM352 displayed optimal pharmacokinetic and safety profiles with no evidence of thrombosis or coagulation impairment. This novel mechanism of action, targeting MMP, defines a new class of antihemorrhagic agents without interfering with normal hemostatic function. Furthermore, CM-352 represents a pre-clinical candidate for the acute treatment of bleeding.
Applications De Recherche Scientifique
Synthesis and Characterization : A study by (Takai et al., 1988) describes the synthesis of related piperidine derivatives and their potential pharmacological applications. The paper emphasizes the importance of these compounds in screening tests for antihypertensive activity.
δ-Opioid Agonists : Research by (Nozaki et al., 2012) discusses novel δ-opioid agonists that show potential for chronic pain treatment. This study highlights the importance of these compounds in analgesia and their mechanisms of action in various pain models.
Antibacterial Activity : A study by (Khatiwora et al., 2013) explores the antibacterial activities of benzamides and their metal complexes. This research provides insights into the potential use of such compounds in combating bacterial infections.
CCR5 Receptor Antagonists for HIV-1 : (Finke et al., 2001) focuses on the development of CCR5 antagonists as agents against HIV-1, demonstrating the therapeutic potential of these compounds in infectious diseases.
Antibacterial Agents : The work by (Vinaya et al., 2008) synthesizes novel sulfonamides and carboxamides, assessing their efficacy as antibacterial agents. This study provides valuable information on structure-activity relationships for therapeutic efficacy.
CNS Agents : A paper by (Martin et al., 1981) discusses the synthesis and evaluation of piperidine derivatives as central nervous system agents, highlighting their potential in treating CNS disorders.
Antihypertensive Activity : Research by (Clark et al., 1983) and (Takai et al., 1985) investigates spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for their antihypertensive properties, contributing to cardiovascular drug research.
Anti-Acetylcholinesterase Activity : The study by (Sugimoto et al., 1990) synthesizes piperidine derivatives for their anti-acetylcholinesterase activity, indicating their potential use in treating neurodegenerative diseases.
Antimycobacterial Activity : (Kumar et al., 2008) describes the synthesis of spiro-piperidin-4-ones and their effectiveness against Mycobacterium tuberculosis, providing insights into potential treatments for tuberculosis.
Novel Fluorescent Scaffolds : A study by (Buinauskaitė et al., 2012) explores the synthesis of novel fluorescent scaffolds with a benzo[e]indoline moiety, indicating their potential applications in materials science.
Propriétés
Numéro CAS |
1542205-83-3 |
|---|---|
Formule moléculaire |
C24H29N3O6S |
Poids moléculaire |
487.57 |
Nom IUPAC |
N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29) |
Clé InChI |
ZUZGJCNWNOCKEB-XMMPIXPASA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3(CCC4(C3)CCNCC4)C(=O)NO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CM352; CM 352; CM-352. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




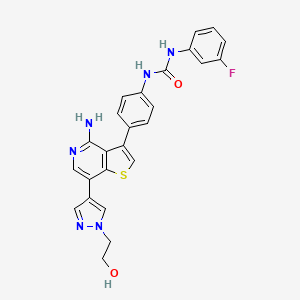
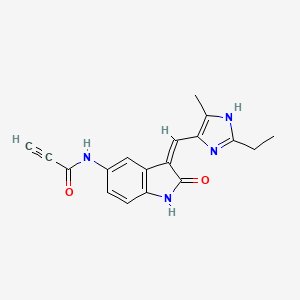
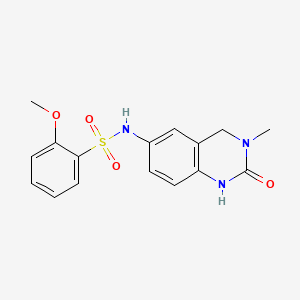
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)

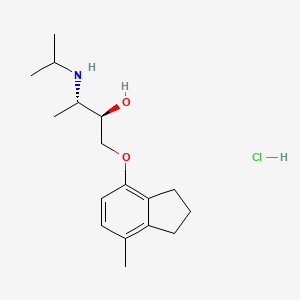
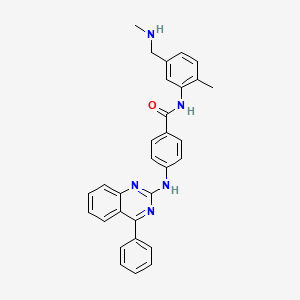
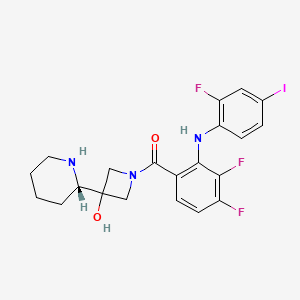
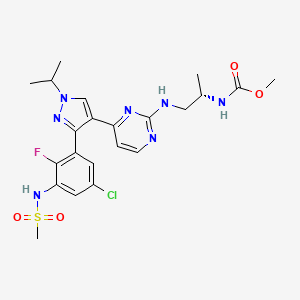
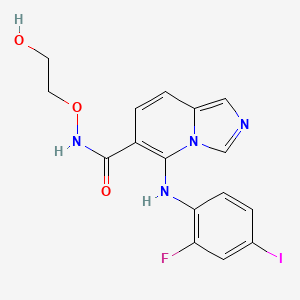
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)

![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)